molecular formula C12H14N2O B2822495 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol CAS No. 2158641-28-0

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol

Cat. No.: B2822495
CAS No.: 2158641-28-0
M. Wt: 202.257
InChI Key: XNCQQVKPUUFWOW-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol is a chemical compound characterized by its unique structure, which includes a benzodiazolyl group attached to a cyclobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of 2-methyl-1H-1,3-benzodiazol-1-ylamine with cyclobutanone under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the cyclobutanol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol has shown promise in several scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

  • Medicine: The compound's potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

  • Industry: In industrial applications, it can serve as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • 2-(1H-Benzimidazol-1-yl)cyclobutan-1-ol: This compound differs by the absence of the methyl group on the benzodiazolyl ring.

  • 2-(2-methyl-1H-1,3-benzodiazol-2-yl)cyclobutan-1-ol: This compound has a different position of the methyl group on the benzodiazolyl ring.

These structural differences can lead to variations in the biological and chemical properties of the compounds, making each suitable for different applications.

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCQQVKPUUFWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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